molecular formula C23H23N5O4 B2522509 N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251544-52-1

N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2522509
CAS No.: 1251544-52-1
M. Wt: 433.468
InChI Key: YLJPRZIOZKNTSF-UHFFFAOYSA-N
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Description

“N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are part of a larger group of compounds known as “privileged structures” in medicinal chemistry, which are small organic frameworks that have been identified to provide potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Scientific Research Applications

Anticancer Potential

N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, through structural modifications and incorporation into compounds, has shown promising anticancer effects. The compound's derivatives have been explored for their antiproliferative activities against human cancer cell lines. For instance, a study demonstrated that the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety resulted in derivatives with potent antiproliferative activities and reduced acute oral toxicity. These derivatives also exhibited inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Herbicidal Activity

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related in structure to the this compound, has indicated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were prepared by condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, showcasing a method to develop effective herbicides (M. Moran, 2003).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been implicated in antimicrobial and antifungal studies. For example, the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrated potential in interacting with various biological targets, including antifungal activity against 14α-demethylase lanosterol. This suggests the possibility of using such compounds in developing new antifungal agents with a broad spectrum of activity (S. Fedotov et al., 2022).

Future Directions

The future directions in the research of triazolopyrazines involve the development of the piperazine-fused triazoles . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The development of new synthetic methods and the discovery of novel receptor agonists and antagonists are areas of ongoing research .

Properties

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-10-15(2)20(16(3)11-14)25-19(29)13-28-23(30)27-9-8-24-22(21(27)26-28)32-18-7-5-6-17(12-18)31-4/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPRZIOZKNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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